2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid

Vitamin E synthesis regiochemistry TMHQ

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid (CAS 13059-46-6) is a polysubstituted aromatic sulfonic acid with the molecular formula C₉H₁₀N₂O₇S and a molecular weight of 290.25 g/mol. It is synthesized from 1,2,4-trimethylbenzene (pseudocumene) via sequential sulfonation with concentrated sulfuric acid followed by nitration with potassium nitrate/sulfuric acid.

Molecular Formula C9H10N2O7S
Molecular Weight 290.25 g/mol
CAS No. 13059-46-6
Cat. No. B13745105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid
CAS13059-46-6
Molecular FormulaC9H10N2O7S
Molecular Weight290.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)[N+](=O)[O-])C
InChIInChI=1S/C9H10N2O7S/c1-4-5(2)8(11(14)15)9(19(16,17)18)6(3)7(4)10(12)13/h1-3H3,(H,16,17,18)
InChIKeyOSIGDRSNJYXSDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic Acid (CAS 13059-46-6): Properties, Synthesis, and Vitamin E Intermediate Role


2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid (CAS 13059-46-6) is a polysubstituted aromatic sulfonic acid with the molecular formula C₉H₁₀N₂O₇S and a molecular weight of 290.25 g/mol . It is synthesized from 1,2,4-trimethylbenzene (pseudocumene) via sequential sulfonation with concentrated sulfuric acid followed by nitration with potassium nitrate/sulfuric acid . The compound is a key intermediate in the industrial synthesis of Vitamin E acetate, where it is reduced to 2,3,5-trimethylhydroquinone—the chroman ring building block of α-tocopherol [1][2]. Standard commercial purity is ≥95% .

Why 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic Acid Cannot Be Replaced by Generic Analogs in Vitamin E Synthesis


The 2,4,5-trimethyl substitution pattern on the benzene ring is non-negotiable for Vitamin E intermediate synthesis because it directly determines the regiochemistry of the final product. Upon reduction of the two nitro groups and subsequent rearrangement, this specific isomer yields exclusively 2,3,5-trimethylhydroquinone (TMHQ), the essential chroman-ring precursor of α-tocopherol [1][2]. The isomeric 2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid (CAS 33144-12-6), derived from mesitylene, would produce 2,4,6-trimethylhydroquinone—a compound that cannot be condensed into the biologically active Vitamin E scaffold [3]. Furthermore, the non-nitrated analog 2,4,5-trimethylbenzenesulfonic acid lacks the nitro groups required for the reduction–rearrangement cascade that installs the hydroquinone functionality, making it chemically unsuitable as a TMHQ precursor .

Quantitative Differentiation Evidence for 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic Acid vs. Closest Analogs


Regiochemical Fidelity: Exclusive Production of Biologically Correct 2,3,5-Trimethylhydroquinone vs. 2,4,6-Isomer

The target compound (2,4,5-isomer) is the sole isomer that yields 2,3,5-trimethylhydroquinone (TMHQ) upon nitro reduction and rearrangement—the mandatory building block for Vitamin E [1]. The 2,4,6-isomer (CAS 33144-12-6) would instead produce 2,4,6-trimethylhydroquinone, which is structurally incompatible with the chroman ring closure required for α-tocopherol assembly [2]. This is not a matter of yield optimization but of fundamental chemical identity of the downstream product.

Vitamin E synthesis regiochemistry TMHQ chroman ring

Lipophilicity Modulation: XlogP Difference of 0.4 Units vs. Non-Nitrated Analog Alters Extraction and Purification

The target compound exhibits a computed XlogP of 1.4 , compared to XLogP3-AA of 1.8 for the non-nitrated precursor 2,4,5-trimethylbenzenesulfonic acid (CAS 3453-84-7) [1]. The ΔLogP of −0.4 reflects the increased polarity imparted by the two nitro groups, which directly affects liquid–liquid extraction efficiency during work-up and influences chromatographic retention times in purity analysis.

LogP extraction purification physicochemical

Potassium Salt vs. Free Acid: Optimized Solubility Profile for Industrial Reduction Step

The potassium salt form (CAS 36604-06-5, MW 328.34) is the preferred intermediate for the industrial Vitamin E process. It is described as a yellow crystalline solid that is 'slightly soluble in water' (微溶于水) [1], enabling controlled dissolution during the reduction step. In contrast, the free sulfonic acid form is highly water-soluble due to the strongly acidic −SO₃H group, which can complicate pH control and isolation. The potassium salt can be obtained in 70% yield after water recrystallization from the crude reaction mixture [1].

salt form solubility process chemistry recrystallization

Established Synthetic Route Yield: 70% Potassium Salt Yield from Pseudocumene in Two Steps

The published two-step procedure (sulfonation followed by nitration) yields the potassium salt at 70% overall yield after recrystallization, starting from 1,2,4-trimethylbenzene [1]. This reproducible yield provides a reliable procurement benchmark for process chemists. Alternative routes to TMHQ (e.g., via ketoisophorone rearrangement [2]) may offer different yields, but the pseudocumene-based route via this sulfonic acid intermediate remains the dominant industrial pathway in China due to raw material availability and established infrastructure [1].

synthetic yield sulfonation nitration process validation

Optimal Application Scenarios for 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic Acid Based on Quantitative Evidence


Industrial Manufacture of Vitamin E Acetate via the Pseudocumene–TMHQ Route

This compound (or its potassium salt) is the established intermediate for producing 2,3,5-trimethylhydroquinone (TMHQ), which is subsequently condensed with isophytol to yield α-tocopherol acetate (Vitamin E acetate) [1]. The 70% validated two-step yield and the exclusive regiochemical outcome make it the only viable isomer for this industrial pathway . Procurement for large-scale Vitamin E manufacturing should specify the 2,4,5-isomer explicitly; acceptance of the 2,4,6-isomer (CAS 33144-12-6) would be a critical quality failure.

Process Development and Optimization of Sulfonation–Nitration Sequences

The published synthesis protocol (sulfonation at 60–70°C, nitration with KNO₃/H₂SO₄ at 30–40°C, ice precipitation) provides a reproducible baseline for process R&D [1]. The moderate water solubility of the potassium salt facilitates purification by recrystallization, while the XlogP of 1.4 informs solvent selection for extraction [2]. Researchers optimizing this route can use the 70% yield and purity ≥95% as key performance indicators.

Quality Control and Supplier Qualification for Vitamin E Intermediate Procurement

Procurement teams should verify: (a) isomeric identity (2,4,5- vs. 2,4,6-trimethyl pattern) by NMR or HPLC retention time comparison against authentic standards, given the structural incompatibility of the wrong isomer [1]; (b) purity ≥95% as the industry benchmark ; and (c) potassium salt form (CAS 36604-06-5) if moderate aqueous solubility is desired for the reduction step [2]. The computed XlogP of 1.4 can serve as an additional identity check via reversed-phase HPLC retention behavior .

Academic Research on Nitroarene Reduction Chemoselectivity and Rearrangement Mechanisms

The compound's two nitro groups in a 1,2,4,5-tetrasubstituted benzene framework present an interesting case study for regioselective reduction and subsequent Bamberger-type rearrangement to the hydroquinone. The well-characterized synthetic protocol and the availability of the potassium salt form [1] make this compound a practical model substrate for investigating catalytic hydrogenation selectivity on densely functionalized aromatics.

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